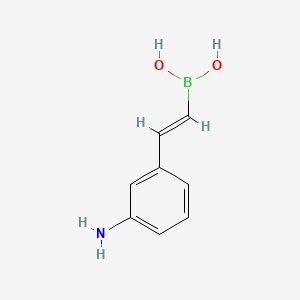
(E)-(3-Aminostyryl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-(3-Aminostyryl)boronic acid is an organic compound that belongs to the class of boronic acids Boronic acids are characterized by the presence of a boron atom bonded to an alkyl or aryl group and two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-(3-Aminostyryl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is tolerant of various functional groups.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of boronic acid synthesis can be applied. Industrial production would likely involve large-scale Suzuki-Miyaura coupling reactions, optimized for yield and efficiency. The use of continuous flow reactors and advanced purification techniques would be essential for scaling up the production.
Chemical Reactions Analysis
Types of Reactions: (E)-(3-Aminostyryl)boronic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding aldehydes or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
(E)-(3-Aminostyryl)boronic acid has a wide range of applications in scientific research:
Biology: The compound can be used in the development of fluorescent probes for detecting biological molecules.
Industry: The compound can be used in the development of advanced materials, such as polymers and sensors.
Mechanism of Action
The mechanism of action of (E)-(3-Aminostyryl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various applications, such as enzyme inhibition and molecular recognition. The boron atom in the compound acts as a Lewis acid, facilitating the formation of these covalent bonds .
Comparison with Similar Compounds
- Phenylboronic acid
- Vinylboronic acid
- Aminomethylphenylboronic acid
Comparison: (E)-(3-Aminostyryl)boronic acid is unique due to its specific structure, which includes both an amino group and a styryl group. This combination of functional groups provides unique reactivity and binding properties compared to other boronic acids. For example, phenylboronic acid lacks the amino group, which limits its applications in biological systems. Similarly, vinylboronic acid does not have the aromatic ring, which affects its reactivity in organic synthesis.
Properties
Molecular Formula |
C8H10BNO2 |
|---|---|
Molecular Weight |
162.98 g/mol |
IUPAC Name |
[(E)-2-(3-aminophenyl)ethenyl]boronic acid |
InChI |
InChI=1S/C8H10BNO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6,11-12H,10H2/b5-4+ |
InChI Key |
QIPMMLYDYWAGAU-SNAWJCMRSA-N |
Isomeric SMILES |
B(/C=C/C1=CC(=CC=C1)N)(O)O |
Canonical SMILES |
B(C=CC1=CC(=CC=C1)N)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















